molecular formula C20H19N3O4S B11315504 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11315504
M. Wt: 397.4 g/mol
InChI Key: MFLDCXPLMUWCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features a benzoxazine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazine ring, followed by the introduction of the thiophene and oxazole rings through various coupling reactions. Key reagents and catalysts such as palladium, copper, and specific ligands are often used to facilitate these reactions. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the oxazole ring may produce a dihydro-oxazole derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, this compound may serve as a probe or ligand in studying enzyme interactions and receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(pyridin-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H19N3O4S/c1-2-3-8-23-15-10-13(6-7-16(15)26-12-19(23)24)21-20(25)14-11-17(27-22-14)18-5-4-9-28-18/h4-7,9-11H,2-3,8,12H2,1H3,(H,21,25)

InChI Key

MFLDCXPLMUWCKG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.